Pyrazinamide

Description

Properties

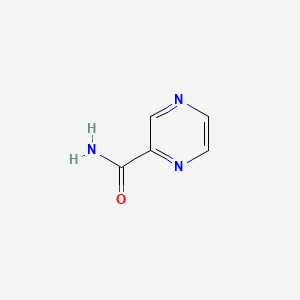

IUPAC Name |

pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHBUMCGVEMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Record name | PYRAZINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | pyrazinamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pyrazinamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021215 | |

| Record name | Pyrazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrazinamide is a white powder. Sublimes from 318 °F. (NTP, 1992), Solid | |

| Record name | PYRAZINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrazinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

SUB (NTP, 1992) | |

| Record name | PYRAZINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>18.5 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Solubility (mg/ml, 25 °C): methanol 13.8; absolute ethanol 5.7; isopropanol 3.8; ether 1.0; isooctane 0.01; chloroform 7.4, In water, 15 mg/ml @ 25 °C, 9.37e+01 g/L | |

| Record name | SID8139959 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PYRAZINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrazinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PYRAZINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrazinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, Crystals from water or alcohol, Crystals from water or ethyl alcohol | |

CAS No. |

98-96-4 | |

| Record name | PYRAZINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrazinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinamide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pyrazinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrazinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrazinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KNI5N06TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRAZINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrazinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

376 to 379 °F (NTP, 1992), 192 °C | |

| Record name | PYRAZINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20970 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrazinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PYRAZINAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrazinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Pyrazinamide against Mycobacterium tuberculosis

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazinamide (PZA) is a critical first-line drug for the treatment of tuberculosis (TB), renowned for its sterilizing activity against semi-dormant Mycobacterium tuberculosis (Mtb) persisters, particularly in acidic environments.[1][2] This unique characteristic allows for a significant reduction in the duration of TB therapy.[1][2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[3][4] The precise mechanism of action of POA has been a subject of extensive research, with several proposed targets and pathways. This guide synthesizes the current understanding of PZA's multifaceted mechanism, detailing its activation, the critical role of the acidic microenvironment, its molecular targets, and the corresponding resistance mechanisms.

The Activation of Pyrazinamide: A Prerequisite for Activity

PZA's journey to becoming a potent anti-tubercular agent begins with its conversion to POA. This bioactivation is a critical step, as PZA itself is inactive.

The Role of Pyrazinamidase (PncA)

The conversion of PZA to POA is catalyzed by the enzyme pyrazinamidase (PZase), which is encoded by the pncA gene in M. tuberculosis.[3][4] This enzymatic hydrolysis of the amide bond of PZA yields the active carboxylic acid, POA. The vast majority of PZA-resistant clinical isolates of M. tuberculosis harbor mutations in the pncA gene, leading to a loss or reduction of PZase activity.[5][6] This underscores the essential role of PncA in PZA's mechanism of action. Mutations are found dispersed throughout the pncA gene and can include nucleotide substitutions, insertions, or deletions.[3][6]

The Critical Influence of Acidic pH

The activity of PZA is uniquely dependent on an acidic environment (pH 5.0-5.5).[3][7][8] This is not due to an effect on the PZase enzyme itself, but rather on the accumulation of the active form, POA.[9][10] In an acidic environment, POA becomes protonated to form pyrazinoic acid (HPOA).[7][11] This uncharged form is more lipid-soluble and can readily diffuse back into the mycobacterial cell.[7] Inside the neutral cytoplasm of the bacterium, HPOA dissociates back into the charged POA anion and a proton, leading to the intracellular accumulation of POA and acidification of the cytoplasm.[7][9][11] This "ion trapping" mechanism is crucial for PZA's efficacy, as M. tuberculosis has a deficient efflux mechanism for POA compared to other mycobacteria.[9]

Molecular Targets and Mechanisms of Action of Pyrazinoic Acid

Once accumulated within the mycobacterial cell, POA is thought to exert its bactericidal effects through multiple mechanisms, reflecting its pleiotropic nature.

Disruption of Coenzyme A (CoA) Biosynthesis via PanD Inhibition

A significant body of evidence points to the aspartate decarboxylase (PanD) as a key target of POA.[12][13][14] PanD is an essential enzyme in the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA).[12][15]

-

Direct Binding and Inhibition: Biophysical studies, such as isothermal titration calorimetry, have demonstrated that POA, but not PZA, binds directly to PanD with a relatively high affinity.[12][14] This binding is abolished in PanD proteins with mutations that confer POA resistance.[12][14]

-

Metabolic Disruption: Treatment of M. tuberculosis with POA leads to a depletion of intracellular CoA and its precursors downstream of the PanD-catalyzed step.[12][14] This disruption of CoA biosynthesis is a critical event, as CoA is vital for numerous metabolic processes, including fatty acid metabolism and the Krebs cycle.

-

Resistance Mechanisms: Mutations in the panD gene have been identified in PZA-resistant strains that lack mutations in pncA or other proposed target genes.[16] Overexpression of panD can also confer resistance to POA and PZA.[13][17]

Inhibition of Fatty Acid Synthase I (FAS-I)

Another proposed mechanism involves the inhibition of fatty acid synthase I (FAS-I), a crucial enzyme for the synthesis of long-chain fatty acids required for the mycobacterial cell wall.[4][7][18] Studies have shown that POA and its analogs can inhibit fatty acid synthesis in whole M. tuberculosis cells.[19][20][21] Palmitic acid biosynthesis was significantly diminished in bacilli treated with pyrazinoic acid.[19][20] However, there is some conflicting evidence, with other studies suggesting that POA does not directly inhibit purified FAS-I, and that the observed effects on fatty acid synthesis may be an indirect consequence of cellular stress.[22] While FAS-I was shown to be a target for the PZA analog 5-chloro-pyrazinamide, its role as a direct target of POA remains a subject of debate.[1]

Targeting Ribosomal Protein S1 (RpsA) and Trans-Translation

Ribosomal protein S1 (RpsA) has been identified as another potential target of POA.[7] RpsA is involved in trans-translation, a ribosome rescue system that is essential for mycobacterial survival under stress conditions.[1][23]

-

Binding and Inhibition: POA has been shown to bind to RpsA, and this interaction is thought to inhibit the process of trans-translation.[7][23] This could lead to an accumulation of toxic, incomplete proteins and a depletion of functional ribosomes.

-

Resistance Mutations: Mutations in the rpsA gene have been found in some PZA-resistant clinical isolates that have a wild-type pncA gene.[16] However, other studies have indicated that the antimycobacterial activity of PZA/POA may be independent of trans-translation and RpsA.[12]

Disruption of Membrane Energetics and Proton Motive Force

The accumulation of POA within the cytoplasm, driven by the acidic external pH, leads to a decrease in the intracellular pH.[8][11] This acidification can disrupt the proton motive force across the mycobacterial membrane, interfering with cellular energy production and transport processes.[2][7][24]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of pyrazinamide.

| Table 1: Binding Affinity and Inhibition Constants | |

| Molecule | Target |

| Pyrazinoic Acid (POA) | PanD |

| Nicotinic Acid | PanD |

| 5-Chloro-pyrazinamide (5-Cl-PZA) | FAS-I |

| Pyrazinamide (PZA) | FAS-I |

| Table 2: Inhibition of Palmitic Acid Biosynthesis in M. tuberculosis | | | :--- | :--- | :--- | | Compound | Inhibition (%) | Reference | | Pyrazinoic Acid (POA) | 97 |[19][20] | | n-propyl pyrazinoate | 96 |[19][20] | | 5-chloro-pyrazinamide | 94 |[19][20] |

Detailed Experimental Protocols

PncA (Pyrazinamidase) Enzyme Activity Assay

This assay measures the enzymatic conversion of PZA to POA.

Principle: The hydrolysis of PZA by PncA produces ammonia. The rate of ammonia production can be quantified using a coupled enzymatic reaction where glutamate dehydrogenase (GDH) consumes ammonia and NADH in the presence of α-ketoglutarate. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.[25]

Protocol:

-

Prepare a reaction mixture in a 1 mL cuvette containing 100 mM HEPES buffer (pH 7.5), 5 mM α-ketoglutarate, 8 units of GDH, and 200 µM NADH.

-

Add varying concentrations of the substrate (pyrazinamide).

-

Initiate the reaction by adding a final concentration of 37.5 nM purified PncA enzyme.[25]

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C for 8-10 minutes using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

PanD (Aspartate Decarboxylase) Binding Assay (Isothermal Titration Calorimetry)

This biophysical technique directly measures the heat changes upon binding of a ligand (POA) to its target protein (PanD) to determine the binding affinity (KD).

Protocol:

-

Purify recombinant wild-type and mutant M. tuberculosis PanD proteins.

-

Prepare solutions of PanD (in the calorimeter cell) and POA (in the injection syringe) in the same buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Perform a series of injections of the POA solution into the PanD solution at a constant temperature.

-

Measure the heat evolved or absorbed after each injection.

-

Integrate the heat signals and plot them against the molar ratio of POA to PanD.

-

Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Fatty Acid Synthase I (FAS-I) Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of FAS-I.

Principle: FAS-I catalyzes the synthesis of fatty acids using acetyl-CoA, malonyl-CoA, and NADPH. The activity of the enzyme can be monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.[26]

Protocol:

-

Purify recombinant M. tuberculosis FAS-I.[26]

-

Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., potassium phosphate buffer, pH 7.0), acetyl-CoA, malonyl-CoA, and NADPH.

-

Add the test compound (e.g., POA, PZA, or analogs) at various concentrations.

-

Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the purified FAS-I enzyme.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the inhibitory concentration (e.g., IC50) or inhibition constant (Ki) of the compound.

Visualizations of Pathways and Workflows

Caption: Overall mechanism of pyrazinamide action.

Caption: Inhibition of the Coenzyme A biosynthesis pathway by POA.

Caption: Experimental workflow for elucidating PZA's mechanism.

Conclusion and Future Directions

The mechanism of action of pyrazinamide against Mycobacterium tuberculosis is complex and multifaceted, involving prodrug activation, pH-dependent accumulation, and the disruption of several key cellular processes. While the inhibition of PanD and the subsequent disruption of CoA biosynthesis is a strongly supported mechanism, the roles of FAS-I inhibition, RpsA targeting, and membrane destabilization also contribute to the overall bactericidal effect of this crucial anti-tubercular drug. A comprehensive understanding of these mechanisms is vital for the development of new drugs that can overcome PZA resistance and for optimizing treatment regimens for both drug-susceptible and drug-resistant tuberculosis. Future research should focus on further delineating the relative contributions of each proposed mechanism to the sterilizing activity of PZA and exploring the potential for developing novel compounds that exploit these pathways.

References

- 1. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazinamide resistance in Mycobacterium tuberculosis: Review and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of pncA mutations in pyrazinamide-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. TB antibiotic activity impacted by cell pH | Crick [crick.ac.uk]

- 9. Role of acid pH and deficient efflux of pyrazinoic acid in unique susceptibility of Mycobacterium tuberculosis to pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. Pyrazinoic Acid and Its n-Propyl Ester Inhibit Fatty Acid Synthase Type I in Replicating Tubercle Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. researchgate.net [researchgate.net]

- 22. go.drugbank.com [go.drugbank.com]

- 23. researchgate.net [researchgate.net]

- 24. Pyrazinoic Acid Decreases the Proton Motive Force, Respiratory ATP Synthesis Activity, and Cellular ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Pyrazinamidase (PZase) in the Activation of the First-Line Antitubercular Drug Pyrazinamide

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrazinamide (PZA), a cornerstone of modern short-course tuberculosis therapy, is a prodrug that requires enzymatic activation to exert its potent sterilizing effect against Mycobacterium tuberculosis. This activation is critically dependent on the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene. This technical guide provides an in-depth exploration of the biochemical and genetic mechanisms underpinning PZA activation, the structural basis of PZase function, and the molecular basis of PZA resistance. Detailed experimental protocols for assessing PZase activity and PZA susceptibility are provided, alongside a curated summary of quantitative data on enzyme kinetics and resistance-conferring mutations. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and combat tuberculosis.

The Mechanism of Pyrazinamide Activation: A Multi-Step Process

Pyrazinamide's journey from an inert prodrug to a potent bactericidal agent is a fascinating example of targeted bioactivation within the pathogen. The process can be dissected into several key stages, beginning with the passive diffusion of PZA into the Mycobacterium tuberculosis bacillus.[1][2]

Once inside the mycobacterial cytoplasm, PZA is hydrolyzed by the enzyme pyrazinamidase (PZase) into its active form, pyrazinoic acid (POA), and ammonia.[3][4][5] This conversion is the pivotal step in PZA's mechanism of action and is entirely dependent on a functional PZase enzyme.

The acidic environment within the caseous necrosis of tuberculous granulomas is thought to facilitate the accumulation of POA.[1] Under these acidic conditions, a fraction of the extruded POA becomes protonated to form HPOA. This protonated form is more lipophilic and can readily diffuse back into the bacterial cell, where it is deprotonated in the neutral cytoplasm, effectively trapping the active molecule and leading to intracellular acidification.[1]

The accumulated POA is pleiotropic in its effects, with several proposed downstream targets that contribute to the killing of semi-dormant, non-replicating mycobacteria. These targets include the disruption of membrane potential and energy production, inhibition of fatty acid synthase I (FAS I), and the inhibition of trans-translation by binding to the ribosomal protein S1 (RpsA).[6][7][8]

The Central Role of the pncA Gene and Pyrazinamidase Structure

The pyrazinamidase enzyme is a 186-amino acid protein encoded by the pncA gene.[2] The crystal structure of M. tuberculosis PZase reveals a catalytic triad composed of Cys138, Asp8, and Lys96, and a metal-binding site that coordinates a Fe2+ ion with Asp49, His51, His57, and His71.[3][9][10][11] This iron ion is crucial for the structural integrity and catalytic activity of the enzyme.

Resistance to PZA is overwhelmingly associated with mutations in the pncA gene.[3][10][11][12][13] These mutations can be single nucleotide polymorphisms leading to missense or nonsense mutations, insertions, or deletions, and are found scattered throughout the gene.[12] Mutations that disrupt the catalytic triad, the metal-binding site, or the overall folding and stability of the PZase enzyme lead to reduced or abolished enzymatic activity.[9][10] This loss of function prevents the conversion of PZA to POA, rendering the drug ineffective.

Quantitative Analysis of Pyrazinamidase Activity and PZA Resistance

The correlation between pncA mutations, PZase enzymatic activity, and the level of PZA resistance (measured as the Minimum Inhibitory Concentration, MIC) is a critical area of research for understanding resistance mechanisms and developing rapid molecular diagnostics.

Enzyme Kinetics of Wild-Type and Mutant Pyrazinamidases

The enzymatic efficiency of PZase in converting PZA to POA can be quantified by determining the Michaelis constant (Km) and the catalytic constant (kcat). Studies have shown that mutations in pncA can significantly alter these kinetic parameters, leading to a decrease in the overall catalytic efficiency (kcat/Km).

| Enzyme | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| Wild-Type PZase | 1.08 | 0.330 | 305.6 | [8] |

| H21R Mutant | 5.5 | 0.184 | 33.5 | [8] |

| T135P Mutant | - | - | Significantly lower than wild-type | [14] |

Correlation of pncA Mutations with Pyrazinamide MIC

A wide variety of mutations in the pncA gene have been identified in PZA-resistant clinical isolates of M. tuberculosis. The level of resistance can vary depending on the specific mutation and its impact on PZase function.

| pncA Mutation | Amino Acid Change | PZA MIC (µg/mL) | Reference |

| Wild-Type | - | < 100 | [15][16] |

| Gln10Pro | Q10P | ≥ 200 | [5] |

| Asp12Ala | D12A | ≥ 200 | [5] |

| Tyr41Stop | Y41* | ≥ 200 | [5] |

| Gly97Asp | G97D | ≥ 200 | [5] |

| Val128Gly | V128G | ≥ 200 | [5] |

| FSC131(ins) | Frameshift | ≥ 200 | [5] |

| Various mutations | - | 100 - >300 | [16] |

Experimental Protocols for PZase Activity and PZA Susceptibility Testing

Accurate determination of PZase activity and PZA susceptibility is crucial for both clinical management and research. The following are detailed methodologies for key assays.

The Wayne Pyrazinamidase Assay

The Wayne assay is a widely used, simple, and cost-effective colorimetric method to qualitatively assess PZase activity.

Principle: This assay detects the production of pyrazinoic acid from the hydrolysis of pyrazinamide. In the presence of ferrous ammonium sulfate, pyrazinoic acid forms a pink to red-colored complex.

Materials:

-

Wayne's PZase agar medium (contains pyrazinamide)

-

Sterile screw-capped tubes

-

10% (w/v) ferrous ammonium sulfate solution (freshly prepared)

-

M. tuberculosis culture

-

Incubator at 37°C

Procedure:

-

Prepare Wayne's PZase agar medium and dispense it into sterile screw-capped tubes. Allow the agar to solidify in an upright position.

-

Inoculate the surface of the agar with a loopful of M. tuberculosis colonies.

-

Incubate the tubes at 37°C for up to 7 days.

-

After incubation, add 1 mL of freshly prepared 10% ferrous ammonium sulfate solution to each tube.

-

Observe for a color change in the agar. A pink to red color indicates a positive result (PZase activity), while no color change or a yellow-brown color indicates a negative result (no PZase activity).

Pyrazinamide Susceptibility Testing using the BACTEC MGIT 960 System

The BACTEC MGIT 960 system is an automated liquid culture method for rapid antimicrobial susceptibility testing of M. tuberculosis.

Principle: This method is based on the detection of oxygen consumption by metabolically active mycobacteria. A fluorescent compound embedded in the bottom of the MGIT tubes is quenched by oxygen. As the bacteria grow and consume oxygen, the fluorescence increases, which is detected by the instrument. The growth in a drug-containing tube is compared to a drug-free growth control.

Materials:

-

BACTEC MGIT 960 instrument

-

MGIT tubes containing 7H9 broth base

-

MGIT Growth Supplement/PANTA

-

PZA stock solution

-

M. tuberculosis inoculum (standardized to a 0.5 McFarland turbidity standard)

Procedure:

-

Prepare the MGIT PZA medium by adding the appropriate growth supplement and PZA to a final concentration of 100 µg/mL.

-

Prepare a standardized inoculum of the M. tuberculosis isolate.

-

Inoculate a PZA-containing MGIT tube and a drug-free growth control tube with the bacterial suspension.

-

Place the tubes into the BACTEC MGIT 960 instrument and initiate the testing protocol.

-

The instrument continuously monitors the tubes for an increase in fluorescence and automatically interprets the results as susceptible or resistant based on a comparison of the time to positivity of the drug-containing tube relative to the growth control.

The Logical Relationship Between pncA Mutations, PZase Activity, and PZA Resistance

The functional status of the PZase enzyme is the primary determinant of PZA susceptibility in M. tuberculosis. The relationship between the genotype (pncA sequence) and the phenotype (PZA resistance) is generally strong, although exceptions exist.

Conclusion and Future Directions

The activation of pyrazinamide by pyrazinamidase is a critical event in the treatment of tuberculosis. A thorough understanding of this process, from the genetic basis of PZase function to the biochemical consequences of its activity, is essential for the development of new diagnostic tools and therapeutic strategies. While sequencing of the pncA gene is a reliable predictor of PZA resistance, the existence of resistance in the absence of pncA mutations suggests the involvement of other mechanisms that warrant further investigation. Future research should focus on elucidating these alternative resistance pathways, as well as on the development of novel PZA analogs that may be less susceptible to resistance or that do not require activation by PZase. The continued study of the intricate interplay between PZA, PZase, and the M. tuberculosis bacillus will undoubtedly pave the way for more effective tuberculosis control.

References

- 1. EFFECT OF PYRAZINAMIDASE ACTIVITY ON PYRAZINAMIDE RESISTANCE IN MYCOBACTERIUM TUBERCULOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Analysis of Pyrazinamide-Resistant Spontaneous Mutants and Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide | PLOS One [journals.plos.org]

- 4. aphl.org [aphl.org]

- 5. pncA gene mutations in reporting pyrazinamide resistance among the MDR-TB suspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of the pyrazinamidase of Mycobacterium tuberculosis: insights into natural and acquired resistance to pyrazinamide - Research - Institut Pasteur [research.pasteur.fr]

- 10. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mutations associated with pyrazinamide resistance in pncA of Mycobacterium tuberculosis complex organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Association between pncA Gene Mutations, Pyrazinamidase Activity, and Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazinamide Resistance and pncA Mutation Profiles in Multidrug Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Cutting Edge of Tuberculosis Treatment: A Technical Guide to the Discovery and Synthesis of Novel Pyrazinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), a persistent global health threat exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of new and more effective treatments. Pyrazinamide (PZA) is a cornerstone of first-line anti-TB therapy, unique in its ability to eradicate persistent, non-replicating mycobacteria. This technical guide provides an in-depth exploration of the contemporary landscape of PZA derivative discovery and synthesis. It offers detailed experimental protocols, comprehensive data summaries, and visual representations of key biological pathways and experimental workflows to empower researchers in the quest for next-generation antitubercular agents.

Synthetic Strategies for Novel Pyrazinamide Derivatives

The core of pyrazinamide's structure, the pyrazine ring, serves as a versatile scaffold for chemical modification. Researchers have explored various synthetic routes to generate novel derivatives with enhanced potency, improved pharmacokinetic properties, and the ability to overcome PZA resistance. A prevalent strategy involves the modification of the carboxamide group and substitutions on the pyrazine ring.

One successful approach has been the synthesis of 3-benzylaminopyrazine-2-carboxamides. This is typically achieved through the aminodehalogenation of a 3-chloropyrazine-2-carboxamide precursor with various substituted benzylamines.[1][2][3] Another avenue of exploration is the creation of hybrid molecules, such as those combining the pyrazine scaffold with a 1,2,4-triazole moiety, to leverage the biological activities of both pharmacophores.

General Synthesis of N-Substituted Pyrazine-2-Carboxamide Derivatives

A common synthetic pathway to a variety of N-substituted pyrazine-2-carboxamide derivatives involves the initial conversion of a substituted pyrazine-2-carboxylic acid to its more reactive acid chloride, followed by condensation with a desired amine.[4]

Experimental Protocol: General Synthesis of N-(Substituted)-Pyrazine-2-Carboxamides [4]

-

Acid Chloride Formation: A mixture of the desired substituted pyrazine-2-carboxylic acid (50.0 mmol) and thionyl chloride (5.5 mL, 75.0 mmol) in dry toluene (20 mL) is refluxed for approximately 1 hour.

-

Solvent Removal: Excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.

-

Amidation: The crude acyl chloride is dissolved in dry acetone (50 mL) and added dropwise to a stirred solution of the corresponding substituted amine (50.0 mmol) in 50 mL of dry pyridine at room temperature.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the crude product.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure N-substituted pyrazine-2-carboxamide derivative.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Biological Evaluation of Novel Pyrazinamide Derivatives

The assessment of newly synthesized pyrazinamide derivatives involves a cascade of in vitro assays to determine their antimycobacterial activity and potential toxicity.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antimycobacterial activity of the synthesized compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv and often against various drug-resistant strains. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and low-cost colorimetric method for this purpose.[5][6]

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for M. tuberculosis [5][6]

-

Plate Preparation: In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells. Add 100 µL of the test compound solution (in duplicate) to the first well of each row and perform serial twofold dilutions across the plate.

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 to obtain the final inoculum.

-

Inoculation: Add 100 µL of the final bacterial inoculum to all wells containing the test compounds. Include drug-free wells as growth controls and wells with medium only as sterile controls.

-

Incubation: Seal the plates and incubate at 37 °C for 5-7 days.

-

Addition of Alamar Blue: After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assessment

To evaluate the potential toxicity of the novel derivatives to mammalian cells, in vitro cytotoxicity assays are performed. A common and sensitive method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells. The human hepatoma cell line HepG2 is frequently used for this purpose, given the known hepatotoxicity of pyrazinamide.[7][8][9]

Experimental Protocol: Cytotoxicity Assay using HepG2 Cells and CellTiter-Glo® [8][9]

-

Cell Seeding: Seed HepG2 cells in a 96-well opaque-walled plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells containing the cells. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO2 atmosphere.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Quantitative Data Summary

The following tables summarize the biological activity of representative novel pyrazinamide derivatives from recent studies.

Table 1: Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv

| Compound | Substituent (R) | MIC (µM)[2] |

| 1 | H | >250 |

| 8 | 4-CH₃ | 6 |

| 9 | 4-NH₂ | 42 |

| Pyrazinamide | - | 62.5 |

Table 2: Cytotoxicity of Selected Pyrazinamide Derivatives

| Compound | Cell Line | IC₅₀ (µM)[2] |

| 8 | HepG2 | ≥250 |

| 9 | HepG2 | ≥250 |

Visualizing Key Pathways and Workflows

Understanding the mechanism of action and the experimental processes is crucial for rational drug design. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway and a typical experimental workflow in the discovery of novel pyrazinamide derivatives.

Mechanism of Action: Targeting PanD

Recent research has elucidated that the active form of pyrazinamide, pyrazinoic acid (POA), targets the aspartate decarboxylase (PanD), a crucial enzyme in the coenzyme A biosynthetic pathway of M. tuberculosis.[1][10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological and Molecular Mechanisms Behind the Sterilizing Activity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reframeDB [reframedb.org]

- 8. OUH - Protocols [ous-research.no]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Investigating the Sterilizing Activity of Pyrazinamide in Latent TB

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazinamide (PZA) is a cornerstone of modern short-course tuberculosis (TB) therapy, primarily due to its exceptional sterilizing activity against semi-dormant, non-replicating Mycobacterium tuberculosis (Mtb) bacilli residing in the acidic, hypoxic environments characteristic of latent TB infection. This technical guide provides a comprehensive overview of the methodologies used to investigate PZA's sterilizing effects. It details experimental protocols for key in vitro and in vivo models, presents quantitative data on PZA's efficacy, and elucidates the molecular pathways underlying its mechanism of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and enhance the treatment of latent TB.

Mechanism of Action of Pyrazinamide

PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene. The sterilizing activity of PZA is multi-faceted and primarily targets non-replicating bacilli in acidic environments.

The proposed mechanisms of action include:

-

Disruption of Membrane Energetics: POA is thought to disrupt membrane potential and inhibit membrane transport functions in Mtb. This effect is more pronounced in the acidic conditions found within macrophages and granulomas, where semi-dormant bacilli reside.

-

Inhibition of Trans-translation: PZA has been shown to inhibit trans-translation, a crucial rescue system for stalled ribosomes, which is essential for bacterial survival under stress conditions.

-

Targeting Coenzyme A Biosynthesis: A significant target of POA is the enzyme aspartate decarboxylase (PanD), which is essential for the biosynthesis of β-alanine, a precursor for pantothenate and coenzyme A (CoA).[1][2][3][4] Inhibition of PanD disrupts the CoA pathway, which is vital for numerous metabolic processes, including fatty acid metabolism and energy production.[1][2][3][4]

The following diagram illustrates the activation of PZA and its primary molecular target:

The following diagram details the Coenzyme A biosynthesis pathway in M. tuberculosis and the inhibitory action of pyrazinoic acid:

Experimental Protocols

In Vitro Models

This assay phenotypically determines PZA susceptibility by detecting the activity of the PZase enzyme.

-

Principle: PZA-susceptible Mtb strains produce PZase, which converts PZA to POA. In the presence of ferrous ammonium sulfate, POA forms a pink-red complex.

-

Media Preparation:

-

Prepare Dubos Broth base with 100 mg/L PZA.

-

Dispense into screw-cap tubes and autoclave.

-

Allow the agar to solidify in an upright position.

-

-

Inoculum Preparation:

-

Prepare a heavy suspension of Mtb from a fresh culture in sterile saline, corresponding to a McFarland standard of at least 1.

-

-

Procedure:

-

Inoculate the surface of the agar slant with a heavy loopful of the bacterial suspension.

-

Incubate at 37°C for 4 and 7 days.

-

After incubation, add 1 mL of freshly prepared 1% ferrous ammonium sulfate solution to the tube.

-

Observe for the development of a pink band in the agar after 4 hours at room temperature.

-

-

Interpretation:

-

Positive (PZA Susceptible): Development of a pink to red band.

-

Negative (PZA Resistant): No color change.

-

-

Controls:

This method determines the minimum inhibitory concentration (MIC) of PZA under acidic conditions that mimic the latent TB environment.

-

Principle: PZA's bactericidal activity is enhanced at a low pH. This assay quantifies the concentration of PZA required to inhibit the growth of Mtb in an acidic liquid medium.

-

Media Preparation:

-

Inoculum Preparation:

-

Prepare a suspension of Mtb from a fresh culture in sterile saline with Tween 80 to a McFarland standard of 0.5.

-

Dilute the suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microplate wells.

-

-

Procedure:

-

Serially dilute PZA in the acidic broth in a 96-well microtiter plate.

-

Inoculate each well with the prepared Mtb suspension.

-

Include a drug-free growth control and a sterile control.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

Determine the MIC as the lowest concentration of PZA that inhibits visible growth.

-

-

Interpretation: The MIC value provides a quantitative measure of PZA susceptibility.

This model simulates the low-oxygen conditions of caseous granulomas to study PZA's effect on non-replicating, persistent bacilli.

-

Principle: Mtb enters a state of non-replicating persistence under hypoxic conditions. This model assesses the bactericidal activity of PZA against this persister population.

-

Model Setup (Wayne Model Adaptation):

-

Culture Mtb in a sealed tube or vial with a limited headspace to allow for gradual oxygen depletion.

-

Incubate at 37°C for an extended period (e.g., 30-100 days) to establish a population of dormant bacilli.

-

-

Drug Exposure:

-

Introduce PZA into the aged, hypoxic cultures.

-

Continue incubation for a defined period (e.g., 7-14 days).

-

-

Assessment of Viability:

-

Determine the number of viable bacilli by plating serial dilutions of the culture on solid media and counting colony-forming units (CFUs).

-

A significant reduction in CFU counts in PZA-treated cultures compared to untreated controls indicates sterilizing activity.

-

In Vivo Model: The Cornell Mouse Model of Latent TB

The Cornell model is a well-established murine model for studying latent TB and the sterilizing activity of anti-TB drugs.[11][12][13][14]

-

Principle: A latent-like state of Mtb infection is established in mice through a combination of infection and antibiotic treatment. The efficacy of PZA is then assessed by its ability to prevent relapse after the cessation of therapy.

-

Infection:

-

Infect mice (e.g., BALB/c strain) intravenously with a known number of Mtb bacilli (e.g., 10^5 to 10^6 CFU).

-

-

Establishment of Latency:

-

PZA Treatment Phase:

-

Following the initial treatment, mice can be further treated with PZA-containing regimens to assess its specific contribution to sterilizing activity.

-

-

Assessment of Relapse:

-

After the completion of all treatments, mice are left untreated for a period of time (e.g., 3 months).

-

At the end of this period, the mice are euthanized, and their lungs and spleens are homogenized and plated on solid media to determine the number of viable Mtb.

-

Relapse is defined as the presence of any CFU in the organs. The relapse rate (percentage of mice with culturable bacteria) is a key measure of the sterilizing efficacy of the treatment regimen.

-

Quantitative Data on Pyrazinamide Efficacy

The following tables summarize key quantitative data on the efficacy of PZA against M. tuberculosis.

Table 1: In Vitro Efficacy of Pyrazinamide (MICs)

| pH of Culture Medium | PZA MIC Range (µg/mL) for Susceptible Strains | Reference(s) |

| 5.5 | 12.5 - 50 | [8][9][10] |

| 5.95 | 200 - 400 | [8][9][10] |

| 6.8 (in defined minimal medium) | ≤12.5 - 100 | [15][16][17] |

Table 2: In Vivo Efficacy of Pyrazinamide in Murine Models

| Mouse Model | PZA Dosage (mg/kg) | Treatment Duration | Outcome Measure | Result | Reference(s) |

| BALB/c (acute infection) | 150 | 8 weeks | Lung CFU reduction (log10) | ~2.1 log reduction with RIF+EMB+PZA vs. RIF+EMB | [18] |

| Nude (immunodeficient) | 150 | 8 weeks | Lung CFU reduction (log10) | No significant benefit of adding PZA to RIF+EMB | [18] |

| BALB/c (chronic infection) | 150 | 4 weeks | Lung CFU reduction (log10) | ~0.77 log reduction with PZA monotherapy | [19] |

| Cornell Model (latent) | 1,000 (in chow) | 12 weeks (latency induction) | Relapse Rate | Established a state of undetectable bacteria | [14] |

| Cornell Model (latent) | 15 g/L (in water) | 4 weeks | Relapse Rate | Part of the regimen to induce latency | [11][12][13] |

Conclusion

The sterilizing activity of pyrazinamide against latent tuberculosis is a complex phenomenon rooted in its unique mechanism of action, which is particularly effective against non-replicating bacilli in the acidic and hypoxic microenvironments of the host. A thorough investigation of PZA's efficacy relies on a combination of specialized in vitro and in vivo models. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to further explore the potential of PZA and to develop novel therapeutic strategies to combat latent TB infection. The continued elucidation of the molecular pathways affected by PZA will be crucial for the rational design of next-generation anti-tubercular agents.

References

- 1. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Wayne’s assay: a screening method for indirect detection of pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates - MedCrave online [medcraveonline.com]

- 6. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Reactivation of Latent Tuberculosis: Variations on the Cornell Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. mdpi.com [mdpi.com]

- 16. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Revisiting Anti-tuberculosis Activity of Pyrazinamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spectinamides are effective partner agents for the treatment of tuberculosis in multiple mouse infection models - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazinoic Acid Accumulation and its Impact on Intracellular pH in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the Mycobacterium tuberculosis pyrazinamidase (PZase) enzyme. The efficacy of PZA is critically dependent on the accumulation of POA within the bacillus and the subsequent disruption of cellular homeostasis, a process intricately linked to the intracellular and extracellular pH. This technical guide provides a comprehensive overview of the mechanisms governing POA accumulation, its effect on the intracellular pH of M. tuberculosis, and the experimental methodologies used to investigate these phenomena. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in tuberculosis drug development and the study of mycobacterial physiology.

Introduction

Pyrazinamide holds a unique position in the treatment of tuberculosis due to its potent sterilizing activity against semi-dormant bacilli residing in acidic environments, such as within macrophages and caseous lesions.[1] Unlike many other antibiotics, PZA's activity is markedly enhanced at a low pH.[2][3] This characteristic is central to its mechanism of action, which begins with its conversion to POA. This guide delves into the molecular intricacies of this process, from the enzymatic conversion of PZA to the pH-dependent accumulation of POA and its downstream consequences on mycobacterial viability.

The Mechanism of Pyrazinoic Acid Accumulation

The accumulation of POA within M. tuberculosis is a multi-step process involving enzymatic activation, pH-dependent diffusion, and a deficient efflux system. This process is a key determinant of PZA susceptibility.

Enzymatic Conversion of Pyrazinamide to Pyrazinoic Acid

PZA passively diffuses into the mycobacterial cell, where it is hydrolyzed by the enzyme pyrazinamidase (PZase), encoded by the pncA gene, to produce POA and ammonia.[4][5] This conversion is the essential first step for PZA's antibacterial activity. Mutations in the pncA gene that lead to a loss or reduction of PZase activity are the primary cause of PZA resistance in clinical isolates of M. tuberculosis.[4][5]

The Role of Extracellular pH in Pyrazinoic Acid Accumulation

The acidic environment of the tuberculous lesion is crucial for the intracellular accumulation of POA.[2][6] POA, a weak acid with a pKa of 2.9, exists predominantly in its charged, deprotonated form (POA-) at neutral pH, which is less able to diffuse across the mycobacterial cell membrane.[2] However, in an acidic milieu (pH 5.0-5.5), a greater proportion of POA is protonated to form the uncharged pyrazinoic acid (HPOA).[7][8] This uncharged form can readily diffuse back into the mycobacterial cytoplasm, which is maintained at a relatively neutral pH (around 7.0).[2] Once inside, the HPOA dissociates back into POA- and a proton, effectively trapping the POA within the cell and leading to its accumulation.[6]

The Deficient Efflux of Pyrazinoic Acid

M. tuberculosis possesses a notably inefficient efflux system for POA compared to naturally PZA-resistant mycobacteria such as Mycobacterium smegmatis.[2][6] This deficient efflux is a critical factor contributing to the high intracellular concentrations of POA required for its bactericidal effect. While M. smegmatis can actively pump POA out of the cell, preventing its accumulation even in an acidic environment, the weak efflux in M. tuberculosis allows for the buildup of toxic levels of POA.[2][9] Several efflux pumps, including Rv1258c (Tap), have been implicated in PZA resistance through mutations that enhance their activity.[10]

The Effect of Pyrazinoic Acid Accumulation on Intracellular pH

The accumulation of POA within the mycobacterial cytoplasm is thought to have several detrimental effects, with the disruption of intracellular pH (pHi) homeostasis being a prominent hypothesis.

Cytosolic Acidification

The "acidification theory" posits that the continuous influx of HPOA and its subsequent dissociation into POA- and H+ leads to a gradual decrease in the intracellular pH.[8][11] This acidification can disrupt various pH-sensitive cellular processes, including enzymatic reactions and the maintenance of the proton motive force, ultimately leading to cell death.[11][12] However, some studies have challenged this model, suggesting that PZA's bactericidal activity may occur without significant changes in the overall cytoplasmic pH.[13]

Disruption of Membrane Energetics

Beyond direct acidification, the accumulation of the charged POA- anion within the cytoplasm can disrupt the transmembrane proton motive force.[11] This interference with membrane energetics can impair essential cellular functions that rely on this gradient, such as ATP synthesis and nutrient transport.

Quantitative Data on Pyrazinoic Acid Accumulation and Intracellular pH

The following tables summarize quantitative data from various studies on POA accumulation and its effect on the intracellular pH of M. tuberculosis.

| Table 1: Pyrazinoic Acid (POA) Accumulation in M. tuberculosis at Different Extracellular pH Values | |

| External pH | Intracellular POA Concentration (Relative to External Concentration) |

| 6.6 | ~1-fold[2][14] |

| 5.0 | Several hundred-fold higher than external concentration[2][14] |

| 4.0 | Several hundred-fold higher than external concentration[2][14] |

| 3.0 | Several hundred-fold higher than external concentration[2][14] |

| 2.0 | Several hundred-fold higher than external concentration[2][14] |

| Table 2: Effect of Pyrazinamide (PZA) on Intracellular pH (pHi) of M. tuberculosis | |

| Condition | Observed Change in Intracellular pH |

| Treatment with PZA at acidic extracellular pH (in cellulo) | Time- and concentration-dependent decrease in pHi[7] |

| Treatment with PZA at acidic extracellular pH (in vitro) | Cytosolic acidification[8][11] |

| Treatment with PZA at neutral extracellular pH (PncA overexpression) | No significant cytoplasmic acidification despite growth inhibition[13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PZA action.

Pyrazinamide Susceptibility Testing using the BACTEC™ MGIT™ 960 System

The BACTEC™ MGIT™ 960 system is a widely used automated system for mycobacterial culture and drug susceptibility testing.

-

Principle: The system uses a fluorescence quenching-based oxygen sensor to detect mycobacterial growth. PZA susceptibility is determined by comparing the growth in a PZA-containing tube to a drug-free control tube.[15][16]

-

Materials:

-

Procedure:

-

Prepare a standardized inoculum of the M. tuberculosis isolate.

-

Inoculate a PZA-containing MGIT tube and a drug-free control MGIT tube with the bacterial suspension.

-

Place the tubes in the BACTEC™ MGIT™ 960 instrument.

-

The instrument continuously monitors the tubes for an increase in fluorescence, which indicates oxygen consumption due to bacterial growth.

-

The instrument's software compares the time to positivity of the drug-containing tube with the control tube to determine susceptibility or resistance.[17]

-

Pyrazinamidase (PZase) Activity Assay (Wayne Test)

The Wayne test is a conventional, colorimetric method to determine the PZase activity of mycobacteria.

-

Principle: PZase-positive mycobacteria hydrolyze PZA in the medium to POA and ammonia. The POA forms a pink-to-red colored complex with ferrous ammonium sulfate.[18][19]

-

Materials:

-

Procedure:

-

Inoculate the surface of the pyrazinamidase agar slant with a heavy inoculum of the M. tuberculosis isolate.

-

Incubate the tube at 37°C for 4 and 7 days.[18]

-

After incubation, add 1 mL of the 1% ferrous ammonium sulfate solution to the agar surface.

-

Observe for the development of a pink to red band in the agar after 4 hours at room temperature.[18]

-

-

Interpretation:

Measurement of Intracellular pH using BCECF-AM

2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) is a fluorescent dye used to measure intracellular pH.

-

Principle: BCECF-AM is a cell-permeant, non-fluorescent compound that is cleaved by intracellular esterases to the fluorescent, membrane-impermeant BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine the intracellular pH.[20][21]

-

Materials:

-

Procedure:

-

Dye Loading: Incubate the M. tuberculosis cell suspension with 3-5 µM BCECF-AM for 30-60 minutes at 37°C.[22][23]

-

Washing: Wash the cells to remove extracellular dye.[23]

-

Measurement: Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).[23]

-

Calibration: To generate a standard curve, resuspend dye-loaded cells in calibration buffers of varying pH containing the ionophores nigericin and valinomycin to equilibrate the intracellular and extracellular pH. Measure the fluorescence ratio at each pH.[23]

-

Calculation: Determine the intracellular pH of the experimental samples by comparing their fluorescence ratio to the standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to PZA's mechanism of action.

Caption: Mechanism of Pyrazinoic Acid Accumulation and Action.

Caption: BACTEC MGIT 960 PZA Susceptibility Testing Workflow.

Caption: Intracellular pH Measurement Workflow using BCECF-AM.

Conclusion

The accumulation of pyrazinoic acid and its subsequent impact on the intracellular pH of Mycobacterium tuberculosis are central to the efficacy of pyrazinamide. A comprehensive understanding of these processes, facilitated by the experimental techniques detailed in this guide, is essential for the development of novel anti-tuberculosis agents and for optimizing the use of existing therapies. The interplay between the acidic host environment, the bacterium's enzymatic machinery, and its membrane transport systems creates a unique vulnerability that is effectively exploited by this critical first-line drug. Further research into the specific efflux mechanisms and the precise downstream effects of POA accumulation will undoubtedly unveil new targets for therapeutic intervention.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China [frontiersin.org]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Visualizing Pyrazinamide Action by Live Single-Cell Imaging of Phagosome Acidification and Mycobacterium tuberculosis pH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazinoic acid efflux rate in Mycobacterium tuberculosis is a better proxy of pyrazinamide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]